molecular formula C11H15NO3 B7894896 3-(4-(2-Aminoethyl)phenoxy)propanoic acid

3-(4-(2-Aminoethyl)phenoxy)propanoic acid

Cat. No.: B7894896
M. Wt: 209.24 g/mol
InChI Key: JDNFPPVWMDDXDQ-UHFFFAOYSA-N
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Description

3-(4-(2-Aminoethyl)phenoxy)propanoic acid: is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a phenoxy group attached to a propanoic acid moiety, with an aminoethyl substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid typically involves the reaction of 4-(2-aminoethyl)phenol with a suitable propanoic acid derivative. One common method is the esterification of 4-(2-aminoethyl)phenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry: 3-(4-(2-Aminoethyl)phenoxy)propanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can serve as a ligand or a probe to study receptor interactions and signaling pathways.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry: In the industrial sector, this compound can be utilized in the formulation of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and downstream signaling pathways. This compound may also act as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • 3-(2-Aminoethoxy)propanoic acid
  • Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-

Uniqueness: 3-(4-(2-Aminoethyl)phenoxy)propanoic acid is unique due to the presence of both an aminoethyl group and a phenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

3-(4-(2-Aminoethyl)phenoxy)propanoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol
  • CAS Number : Not specifically listed in the search results.

The compound features an aminoethyl group attached to a phenoxy propanoic acid backbone, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to act as agonists for specific GPCRs, influencing pathways related to insulin secretion and glucose metabolism .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research has indicated that compounds similar in structure to this compound exhibit antimicrobial activity. For instance, derivatives have been explored for their capacity to inhibit bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural characteristics may confer anti-inflammatory properties. Studies on related compounds have demonstrated their ability to modulate inflammatory responses, potentially making them useful in managing conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • GPR40 Agonism :
    • A study highlighted that phenoxy propionic acids can act as GPR40 agonists, leading to enhanced insulin secretion from pancreatic beta-cells. This suggests that this compound may similarly enhance glucose-dependent insulin release .
  • Inflammatory Response Modulation :
    • In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokine production in human cell lines. This points towards a possible mechanism where this compound could reduce inflammation through direct cellular interactions.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialVarious Phenoxy DerivativesInhibition of bacterial growth
Anti-inflammatoryPhenoxy Propionic AcidsReduction in cytokine production
GPR40 AgonismGPR40 AgonistsEnhanced insulin secretion

Properties

IUPAC Name

3-[4-(2-aminoethyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-7-5-9-1-3-10(4-2-9)15-8-6-11(13)14/h1-4H,5-8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFPPVWMDDXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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